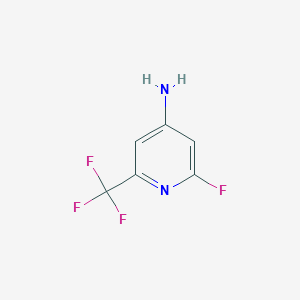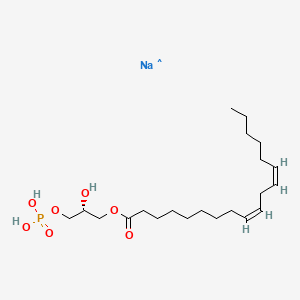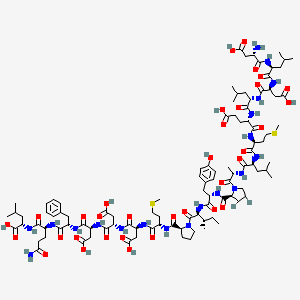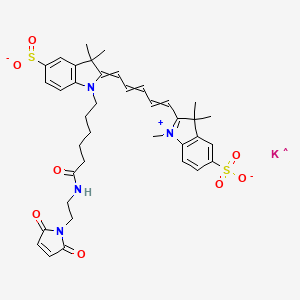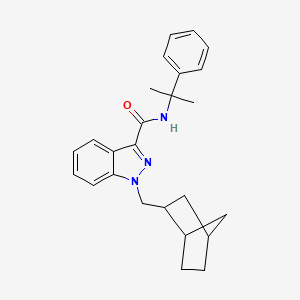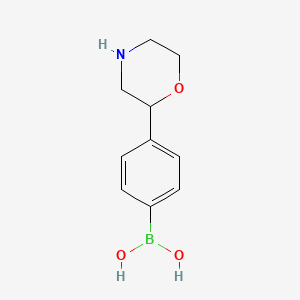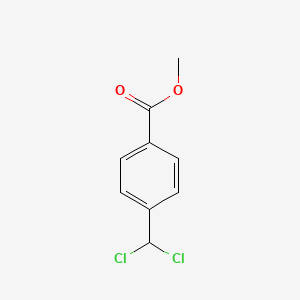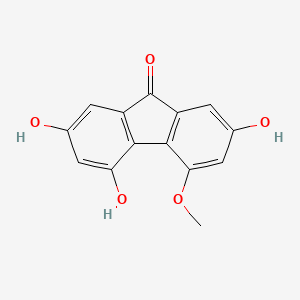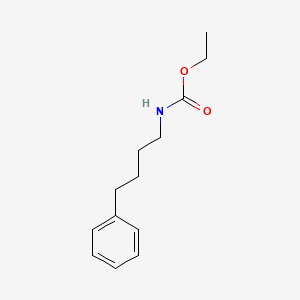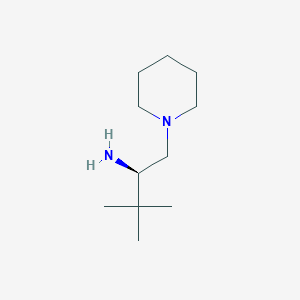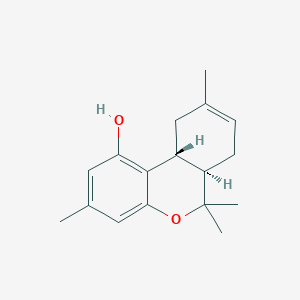
Delta8-Tetrahydrocannabiorcol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta8-Tetrahydrocannabiorcol is a psychoactive cannabinoid found in the Cannabis plantNatural quantities of this compound found in hemp are low . The compound has gained popularity due to its psychoactive effects, which are similar to those of delta-9-tetrahydrocannabinol but are moderately less potent .
Méthodes De Préparation
Delta8-Tetrahydrocannabiorcol can be synthesized from cannabidiol (CBD) extracted from hemp. The synthetic route involves the treatment of cannabidiol with p-toluene sulfonic acid, which induces cyclization to form this compound . Industrial production methods often involve the use of toxic chemical reagents, which can contaminate the product . The synthetic manufacturing procedures for this compound are considered easier compared to those for delta-9-tetrahydrocannabinol .
Analyse Des Réactions Chimiques
Delta8-Tetrahydrocannabiorcol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluene sulfonic acid for cyclization and other reagents for purification and structure elucidation . The major products formed from these reactions include various isomers and derivatives of tetrahydrocannabinol .
Applications De Recherche Scientifique
Delta8-Tetrahydrocannabiorcol has several scientific research applications. In chemistry, it is used to study the synthesis and properties of cannabinoids. In biology, it is used to investigate the effects of cannabinoids on the human body, including their psychoactive effects and potential therapeutic benefits . In medicine, this compound is being explored for its potential use in treating various conditions, such as pain and anxiety . In industry, it is used in the production of various cannabinoid-based products .
Mécanisme D'action
Delta8-Tetrahydrocannabiorcol exerts its effects by binding to cannabinoid receptors found in various regions of the brain . The central effects occur through the activation of these receptors, which are part of the endocannabinoid system. This system plays a role in regulating various physiological processes, including mood, pain sensation, and appetite . The molecular targets and pathways involved in the action of this compound are similar to those of delta-9-tetrahydrocannabinol .
Comparaison Avec Des Composés Similaires
Delta8-Tetrahydrocannabiorcol is similar to other cannabinoids, such as delta-9-tetrahydrocannabinol and cannabidiol. it is unique in its moderate potency and stability . Delta-9-tetrahydrocannabinol is more potent and has a wider range of psychoactive effects, while cannabidiol is non-psychoactive and is used for its therapeutic properties . Other similar compounds include delta-10-tetrahydrocannabinol and THC-O-acetate, which are also psychoactive cannabinoids found in the Cannabis plant .
Propriétés
Formule moléculaire |
C17H22O2 |
|---|---|
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(6aR,10aR)-3,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h5,8-9,12-13,18H,6-7H2,1-4H3/t12-,13-/m1/s1 |
Clé InChI |
MMZAEMNNHWYQKW-CHWSQXEVSA-N |
SMILES isomérique |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C)O |
SMILES canonique |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



